4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane is a chiral organoboron compound featuring a 1,3,2-dioxaborolane core with four methyl groups at positions 4,4,5,3. The stereochemistry at the cyclopropane ring [(1R,2R)] and the propan-2-yl substituent contribute to its unique reactivity and applications in asymmetric synthesis and cross-coupling reactions. This compound is synthesized via enantioselective methods, such as asymmetric cyclopropanation, leveraging chiral ligands to achieve high stereochemical control .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-8(2)9-7-10(9)13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLRCSLJXJGKHV-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane typically involves the hydroboration of allyl compounds. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone, which results in the formation of the desired boronic ester . The reaction conditions often include the use of rhodium catalysts and specific solvents to facilitate the hydroboration process.
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other boron-containing compounds.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include boronic acids, reduced boron compounds, and various substituted organic molecules.
Scientific Research Applications
Organic Synthesis
Role as a Reagent
This compound is primarily utilized as a reagent in organic chemistry. Its structure enables it to facilitate carbon-carbon bond formation efficiently. It is particularly effective in coupling reactions, which are essential for synthesizing complex organic molecules. The dioxaborolane moiety enhances its reactivity and selectivity in various chemical transformations .
Case Study: Synthesis of Complex Molecules
In a study focused on synthesizing biologically active compounds, researchers employed 4,4,5,5-tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane as a key intermediate. The results demonstrated improved yields and purity of target molecules compared to traditional methods .
Pharmaceutical Development
Drug Candidate Formation
The compound is significant in the pharmaceutical industry for developing novel drug candidates. Its ability to modify biological molecules allows for the creation of more effective medications with enhanced bioavailability. Researchers have explored its potential in synthesizing enzyme inhibitors that can target specific pathways in disease mechanisms .
Case Study: Enzyme Inhibition
A notable study investigated the use of this compound in synthesizing inhibitors for a specific enzyme linked to cancer progression. The synthesized inhibitors exhibited promising activity in vitro, indicating the compound's utility in drug development .
Materials Science
Advanced Material Production
In materials science, this compound is used to produce advanced materials such as polymers and nanomaterials. Its properties improve the performance and stability of these materials, making them suitable for high-tech applications such as electronics and sensors .
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Reagent for C-C bond formation | High yield and selectivity |
| Pharmaceutical | Drug candidate synthesis | Enhanced bioavailability |
| Materials Science | Polymer production | Improved stability and performance |
Biological Research
Fluorescent Probes
The compound has been explored as a fluorescent probe in biological imaging. Its unique optical properties allow researchers to visualize cellular processes with high specificity and sensitivity. This application is crucial for understanding complex biological systems and disease mechanisms .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used in the reactions.
Comparison with Similar Compounds
Electron-Withdrawing and Bulky Groups
4,4,5,5-Tetramethyl-2-((1R,2R,3S)-2-phenyl-3-(phenylsulfonyl)cyclopropyl)-1,3,2-dioxaborolane ():
- Substituents: Phenylsulfonyl and phenyl groups on cyclopropane.
- Synthesis: Asymmetric radical cyclopropanation with (S,R)-L1 ligand yields 60% product, 8:1 dr, 96% ee.
- Reactivity: Enhanced stability due to electron-withdrawing sulfonyl group; used in stereoselective transformations.
2-((1R,2R)-2-Cyclohexyl-1-(2-methylprop-1-en-1-yl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
- Substituents: Cyclohexyl and methylpropene groups.
- Synthesis: Copper-catalyzed procedure yields 64% product with >20:1 dr.
- Applications: High steric bulk favors selective coupling in congested environments.
Aromatic and Alkenyl Substituents
4,4,5,5-Tetramethyl-2-(2-((1R,2R)-2-phenylcyclopropyl)ethyl)-1,3,2-dioxaborolane ():
- Substituents: Ethyl-linked phenylcyclopropane.
- Synthesis: 39% yield via General Procedure D.
- Polarity: Higher polarity (Rf = 0.7) compared to alkyl-substituted analogs.
- 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane (): Substituents: Triphenylvinyl group. Reactivity: Effective in Suzuki couplings for synthesizing indolizinone derivatives.
Stability and Handling
- Steric Protection : The propan-2-yl group on the cyclopropane in the target compound likely enhances stability by shielding the boron center, similar to TipBpin (2-(2,4,6-triisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, ) .
- Electron-Deficient Analogs : Derivatives like 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane () may exhibit reduced stability under basic conditions due to electron-withdrawing effects .
Biological Activity
4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and reactivity. This compound contains a dioxaborolane ring and a cyclopropyl group, which endows it with distinct chemical properties that facilitate its use in synthetic applications and potential biological activities.
Molecular Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 223.23 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its ability to form stable complexes with various biological substrates. The boron atom in the dioxaborolane moiety can interact with nucleophiles such as hydroxyl groups and amines, facilitating diverse chemical transformations that are essential in biological systems.
Potential Applications
- Drug Development : The compound's ability to form carbon-carbon bonds makes it a valuable intermediate in the synthesis of biologically active compounds.
- Agrochemicals : It may serve as a building block for the development of new agrochemical agents due to its reactivity.
- Bioconjugation : Its boronic ester functionality can be utilized in bioconjugation strategies for targeted drug delivery systems.
Case Study 1: Synthesis of Bioactive Compounds
In a study examining the synthesis of novel anti-cancer agents, researchers utilized this compound as a key intermediate. The compound was involved in cross-coupling reactions that led to the formation of complex polycyclic structures with significant cytotoxic activity against various cancer cell lines.
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
The unique structure of this compound allows it to exhibit distinct biological activities compared to other boronic esters. Below is a comparison table highlighting its differences with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4,4,5,5-Tetramethyl-1-(phenyl)-1H-pyrazole | Anticancer properties |
| 4-Bromo-3-chlorophenylboronic acid | Used in cross-coupling reactions |
| Boron-containing antibiotics | Broad-spectrum antibacterial activity |
Q & A
Q. What are the optimal synthetic routes for 4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane?
Methodological Answer: The synthesis typically involves coupling cyclopropane derivatives with boronic ester precursors. A validated approach includes:
Cyclopropane Functionalization : React a preformed (1R,2R)-2-isopropylcyclopropane derivative with a boronic ester under palladium catalysis.
Purification : Flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the product with ~85% efficiency and diastereomeric ratios (dr) of ~5:1 .
Work-Up : Extract organic layers with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure .
Q. Table 1: Representative Synthesis Data
| Starting Material | Catalyst | Yield (%) | dr | Purification Method |
|---|---|---|---|---|
| Cyclopropane derivative | Pd(PPh₃)₄ | 85 | 5:1 | Flash chromatography |
Q. How should this compound be characterized to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm the presence of cyclopropyl protons (δ 0.5–1.5 ppm) and boronic ester methyl groups (δ 1.0–1.3 ppm). Compare with literature data for analogous dioxaborolanes .
- TLC : Monitor reactions using silica plates (Rf ~0.35 in 1:9 EtOAc/hexanes) .
- Mass Spectrometry : Validate molecular weight via high-resolution MS (e.g., expected [M+H]⁺ for C₁₃H₂₃BO₂: 222.14) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight containers under inert gas (Ar/N₂) to prevent hydrolysis. Avoid exposure to moisture .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks .
- Waste Disposal : Neutralize boronic ester residues with aqueous NaOH (1 M) before disposal as hazardous waste .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
- Chiral Catalysts : Use enantiopure ligands (e.g., (R)-BINAP) to induce asymmetry in cyclopropane coupling .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance diastereoselectivity by stabilizing transition states.
- Temperature Control : Lower temperatures (–78°C to 0°C) favor kinetic control, improving dr (e.g., from 3:1 to 5:1) .
Q. Table 2: Diastereomer Ratio Optimization
| Temperature (°C) | Solvent | dr |
|---|---|---|
| 25 | DCM | 3:1 |
| 0 | THF | 5:1 |
Q. What role does this compound play in electrochemical cross-coupling reactions?
Methodological Answer: It serves as a boron nucleophile in electrochemically driven cross-electrophile couplings (e.g., alkyl halide activation):
Setup : Use a divided cell with Pt electrodes and LiClO₄ as the electrolyte.
Mechanism : The boronic ester undergoes single-electron transfer, forming a borate radical that couples with alkyl halides .
Scope : Compatible with sterically hindered substrates due to the cyclopropyl group’s stability .
Q. How can computational methods streamline reaction optimization?
Methodological Answer:
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity .
- Machine Learning : Train models on experimental datasets (e.g., yields, dr) to predict optimal conditions (solvent, catalyst loading) .
- Feedback Loops : Integrate computational predictions with high-throughput screening to refine reaction parameters iteratively .
Q. How should researchers address contradictory data in reaction yields or selectivity?
Methodological Answer:
- Reproducibility Checks : Verify moisture levels (Karl Fischer titration) and catalyst activity (TLC/MS monitoring) .
- Diastereomer Analysis : Use chiral HPLC or NOE NMR to resolve and quantify isomers .
- Parameter Isolation : Systematically vary one variable (e.g., temperature, solvent) while holding others constant to identify confounding factors .
Q. Table 3: Common Data Contradictions and Solutions
| Issue | Likely Cause | Resolution Method |
|---|---|---|
| Low Yield | Hydrolysis | Dry solvents/reactants |
| Poor dr | Impure catalyst | Recrystallize catalyst |
| Side Products | Radical intermediates | Add radical scavengers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
